molecular formula C9H9FN2O4 B8807820 2-Fluoro-n-methoxy-n-methyl-4-nitrobenzamide

2-Fluoro-n-methoxy-n-methyl-4-nitrobenzamide

Cat. No. B8807820
M. Wt: 228.18 g/mol
InChI Key: CPNAYMYMDIQRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-n-methoxy-n-methyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C9H9FN2O4 and its molecular weight is 228.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-n-methoxy-n-methyl-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-n-methoxy-n-methyl-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-n-methoxy-n-methyl-4-nitrobenzamide

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

2-fluoro-N-methoxy-N-methyl-4-nitrobenzamide

InChI

InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3

InChI Key

CPNAYMYMDIQRLT-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitro-2-fluorobenzoic acid (5.03 g) was dissolved in pyridine (60.0 ml), and N,O-dimethylhydroxylamine hydrochloride (7.95 g), HOBt (5.50 g), and EDC (7.79 g) were added thereto. The obtained mixture was stirred at 60° C. for 15 hours. After the reaction mixture was allowed to cool, the solvent was distilled off under reduced pressure. Water and ethyl acetate were added to the obtained residue, and extraction and washing were carried out. The organic layer was sequentially washed with a 1N hydrochloric acid aqueous solution, saturated sodium-bicarbonate aqueous solution, and saturated sodium chloride solution, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was recrystallized with a mixed solvent of tert-butylmethylether and n-heptane to obtain Compound 14a (5.28 g, 85%) as an opalescent solid.
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
7.79 g
Type
reactant
Reaction Step Two
Yield
85%

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